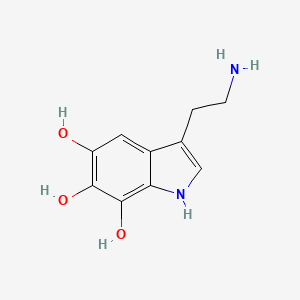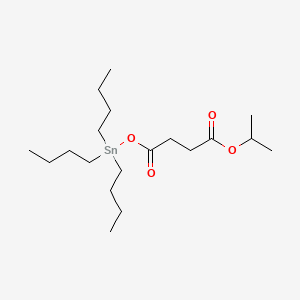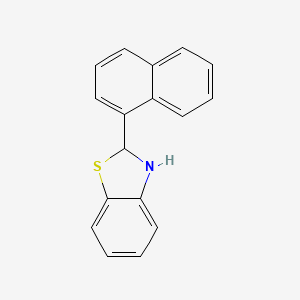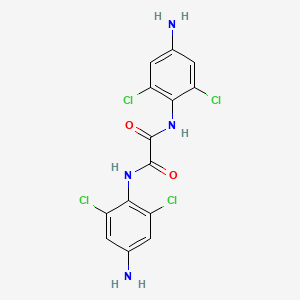
1,2,3,6-Tetramethylpyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6-Tetramethylpyridin-1-ium is a quaternary ammonium compound with the molecular formula C9H14N This compound is known for its unique structure, which includes a pyridine ring substituted with four methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetramethylpyridin-1-ium can be achieved through several methods. One common approach involves the alkylation of pyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired quaternary ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,6-Tetramethylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Partially or fully reduced pyridine derivatives.
Substitution: Various substituted pyridine compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1,2,3,6-Tetramethylpyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a catalyst in certain organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1,2,3,6-Tetramethylpyridin-1-ium involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can interact with negatively charged sites on enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular processes by altering membrane permeability and enzyme function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,6-Tetrahydropyridine: A structurally similar compound with different reactivity and applications.
N-Methylpyridinium: Another quaternary ammonium compound with distinct properties and uses.
Pyridine: The parent compound, which lacks the methyl substitutions but serves as a basis for comparison.
Uniqueness
1,2,3,6-Tetramethylpyridin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its quaternary ammonium structure makes it highly soluble in water and capable of forming stable salts, distinguishing it from other pyridine derivatives.
Propriétés
Numéro CAS |
55508-48-0 |
|---|---|
Formule moléculaire |
C9H14N+ |
Poids moléculaire |
136.21 g/mol |
Nom IUPAC |
1,2,3,6-tetramethylpyridin-1-ium |
InChI |
InChI=1S/C9H14N/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3/q+1 |
Clé InChI |
FNNBEGLZMXZRCT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C([N+](=C(C=C1)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



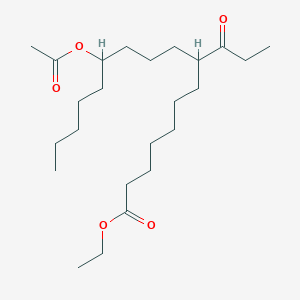


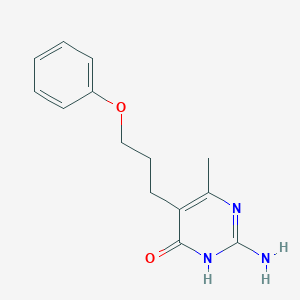
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)
![N-[4-(Methanesulfonyl)-2-nitrophenyl]acetamide](/img/structure/B14635111.png)

